molecular formula C21H17N3O5 B12569104 3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide CAS No. 197847-08-8

3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide

Cat. No.: B12569104
CAS No.: 197847-08-8
M. Wt: 391.4 g/mol
InChI Key: VUXHWLMAPJVPNQ-IBGZPJMESA-N
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Description

3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with two nitro groups at the 3 and 5 positions and a tetrahydrophenanthrenyl group at the nitrogen atom. The stereochemistry of the tetrahydrophenanthrenyl group is specified as (4S), indicating its chiral nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide typically involves multi-step organic reactions. One common method starts with the nitration of benzamide to introduce nitro groups at the 3 and 5 positions. This is followed by the coupling of the nitrated benzamide with a chiral tetrahydrophenanthrenyl amine under appropriate conditions to form the final product. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, which may contribute to the compound’s therapeutic effects. Additionally, the benzamide core can interact with various enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide stands out due to its chiral tetrahydrophenanthrenyl group, which imparts unique stereochemical properties. This makes it particularly valuable in studies involving chiral recognition and asymmetric synthesis .

Properties

CAS No.

197847-08-8

Molecular Formula

C21H17N3O5

Molecular Weight

391.4 g/mol

IUPAC Name

3,5-dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide

InChI

InChI=1S/C21H17N3O5/c25-21(15-10-16(23(26)27)12-17(11-15)24(28)29)22-19-7-3-5-14-9-8-13-4-1-2-6-18(13)20(14)19/h1-2,4,6,8-12,19H,3,5,7H2,(H,22,25)/t19-/m0/s1

InChI Key

VUXHWLMAPJVPNQ-IBGZPJMESA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC3=CC=CC=C32)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CC(C2=C(C1)C=CC3=CC=CC=C32)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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